(Z)-p-cyano-|A-Cyanostilbene

Catalog No.
S12883564
CAS No.
M.F
C16H10N2
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-p-cyano-|A-Cyanostilbene

Product Name

(Z)-p-cyano-|A-Cyanostilbene

IUPAC Name

4-[(Z)-1-cyano-2-phenylethenyl]benzonitrile

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C16H10N2/c17-11-14-6-8-15(9-7-14)16(12-18)10-13-4-2-1-3-5-13/h1-10H/b16-10+

InChI Key

XDDAUUXKEGNGIY-MHWRWJLKSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)C#N

(Z)-p-cyano-α-cyanostilbene is a member of the cyanostilbene family, characterized by its unique structural features that include a cyano group attached to a stilbene backbone. This compound exhibits significant optical properties, making it of interest in various fields such as materials science and photonics. The (Z) configuration indicates that the two phenyl groups are oriented in the same direction, which influences its electronic properties and interactions. The compound's structure allows it to participate in aggregation-induced emission phenomena, where its fluorescence is enhanced in the aggregated state compared to its solution state.

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
  • Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
  • Substitution Reactions: These involve the replacement of one atom or group with another, which can modify the compound's properties significantly.

The reactivity of (Z)-p-cyano-α-cyanostilbene can be tailored through specific reaction conditions and reagents, allowing for the synthesis of various derivatives with enhanced or altered functionalities.

Research indicates that (Z)-p-cyano-α-cyanostilbene exhibits notable biological activities. Its derivatives have been studied for their potential as fluorescent probes in biological imaging and as agents for photodynamic therapy. The compound's ability to emit fluorescence upon excitation makes it suitable for applications in cellular imaging, where it can help visualize cellular processes in real time.

The synthesis of (Z)-p-cyano-α-cyanostilbene typically involves several steps:

  • Formation of the Stilbene Backbone: This is usually achieved through a Wittig reaction or similar coupling methods that connect two aromatic rings.
  • Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions or through direct cyanation methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

These methods allow researchers to modify the compound's properties by altering substituents on the stilbene backbone or varying reaction conditions.

(Z)-p-cyano-α-cyanostilbene has diverse applications across several fields:

  • Optoelectronics: Its unique optical properties make it suitable for use in organic light-emitting diodes and solar cells.
  • Chemical Sensors: The compound can be utilized in sensors due to its fluorescence properties, enabling detection of specific ions or molecules.
  • Biological Probes: Its ability to fluoresce under certain conditions allows it to serve as a probe for biological imaging and diagnostics.

Studies on (Z)-p-cyano-α-cyanostilbene have revealed important insights into its interaction with various biological molecules. These interactions can influence its photophysical properties and biological efficacy. For instance, binding studies with proteins or nucleic acids can provide information on how the compound behaves in biological systems, which is crucial for developing effective probes and therapeutic agents.

Several compounds share structural similarities with (Z)-p-cyano-α-cyanostilbene, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
α-CyanostilbeneSimilar stilbene backboneExhibits aggregation-induced emission
β-CyanostilbeneDifferent orientation of cyano groupEnhanced fluorescence under specific conditions
4-CyanobenzylideneBenzylidene instead of stilbeneUsed in photonic applications
4-(1-Cyano-2-(2,4,5-trimethoxyphenyl)-vinyl)pyridin-1-ium chloridePyridinium salt variantShows distinct color properties and non-covalent interactions

These compounds highlight the versatility of cyanostilbene derivatives and their potential applications across various domains. Each variant possesses unique characteristics that can be exploited for specific applications in materials science and biology.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

230.084398327 g/mol

Monoisotopic Mass

230.084398327 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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